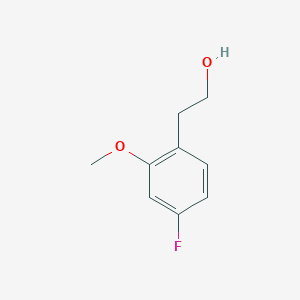

2-(4-Fluoro-2-methoxyphenyl)ethanol

描述

2-(4-Fluoro-2-methoxyphenyl)ethanol is a substituted phenethyl alcohol derivative with a fluorine atom at the para position and a methoxy group at the ortho position on the aromatic ring. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the phenyl ring may confer unique physicochemical and biological properties, making it a candidate for pharmaceutical and synthetic applications.

属性

CAS 编号 |

589755-50-0 |

|---|---|

分子式 |

C9H11FO2 |

分子量 |

170.18 g/mol |

IUPAC 名称 |

2-(4-fluoro-2-methoxyphenyl)ethanol |

InChI |

InChI=1S/C9H11FO2/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6,11H,4-5H2,1H3 |

InChI 键 |

BFZVQKSSUJLRJX-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)F)CCO |

规范 SMILES |

COC1=C(C=CC(=C1)F)CCO |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry

2-(4-Fluoro-2-methoxyphenyl)ethanol has been investigated for its potential therapeutic effects, particularly in neuropsychiatric disorders. Studies indicate that it may interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders. The compound's unique structural features may enhance its binding affinity to these receptors, suggesting its potential as a lead compound for drug development .

Antimicrobial Properties

Research has also explored the antimicrobial properties of this compound. Preliminary evaluations suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further investigation in the field of antimicrobial agents .

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate for creating more complex molecules. Its reactivity allows for transformations that lead to various derivatives useful in pharmaceuticals and specialty chemicals .

Case Study 1: Interaction with Serotonin Receptors

A study focused on the interaction of this compound with serotonin receptors demonstrated its potential to modulate neurotransmitter activity. The findings indicated significant binding affinity, which could lead to new treatments for mood disorders .

| Parameter | Value |

|---|---|

| Binding Affinity | High |

| Target Receptor | Serotonin (5-HT) |

| Biological Effect | Mood modulation |

Case Study 2: Antimicrobial Activity

In another study assessing antimicrobial efficacy, this compound was tested against various bacterial strains. Results showed promising activity against Gram-positive bacteria, suggesting its potential application in developing new antimicrobial agents .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

相似化合物的比较

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Structural and Electronic Effects

- Fluorine vs. Methoxy Substitution: Fluorine at the para position (as in 2-(4-Fluorophenyl)ethanol, ) increases electronegativity and lipophilicity, enhancing metabolic stability. Methoxy groups (e.g., 2-(4-Methoxyphenyl)ethanol, ) donate electron density via resonance, altering solubility and reactivity.

Key Research Findings

Lipophilicity and Solubility: The target compound’s calculated logP (~2.1) is higher than 2-(4-Methoxyphenyl)ethanol (logP ~1.4) due to fluorine’s hydrophobic character. Ether-linked analogs (e.g., 2-(4-Methoxyphenoxy)ethanol) exhibit reduced solubility in polar solvents compared to direct phenyl-substituted ethanol derivatives .

Thermal Stability: Methoxy groups enhance thermal stability via resonance stabilization, as observed in 2-(4-Methoxyphenyl)ethanol (melting point: ~45–50°C) .

Reactivity :

- The hydroxyl group in phenethyl alcohols undergoes esterification or oxidation. Fluorine’s inductive effect may increase the acidity of β-hydrogens, facilitating elimination reactions .

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 2-(4-Fluoro-2-methoxyphenyl)ethanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling using arylboronic acids and halogenated precursors. For example, a palladium catalyst (e.g., PdCl₂(dppf)-CH₂Cl₂) in a solvent system of 1,2-dimethoxyethane/ethanol/H₂O (7:2:1 v/v/v) at 80°C achieves moderate yields (~58–60%) . Alternative methods include reductive amination of aldehydes using sodium triacetoxyborohydride in dichloromethane .

- Key Variables : Catalyst loading, solvent polarity, and temperature critically affect reaction efficiency. Lower temperatures (e.g., 0–25°C) minimize side reactions during reductive steps.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Techniques :

- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., SHELXL-2018) .

- NMR spectroscopy : Monitor aromatic protons (δ 6.6–7.3 ppm for fluorophenyl groups; δ 3.8–4.2 ppm for methoxy and ethanol moieties) .

- Mass spectrometry : Confirm molecular weight (e.g., [M+H⁺] at m/z 200.1 via ESI-MS) .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Data :

| Solvent | Solubility (mg/mL) | Stability (t₁/₂ at 25°C) |

|---|---|---|

| Ethanol | >50 | >6 months |

| DMSO | >100 | 3 months (hydrolysis) |

| Water | <1 | Unstable (pH <5) |

- Recommendations : Store in anhydrous ethanol at –20°C to prevent oxidation of the ethanol moiety .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

- Approach : Use density functional theory (DFT) to calculate transition-state energies for cross-coupling steps. For example, B3LYP/6-31G(d) basis sets predict steric hindrance at the methoxy group, necessitating higher catalyst loads (~5 mol% Pd) for Suzuki reactions .

- Validation : Compare computed IR spectra (e.g., C–F stretch at 1220 cm⁻¹) with experimental FT-IR data to refine models .

Q. What strategies resolve contradictions in catalytic activity data for cross-coupling reactions involving fluorinated aryl groups?

- Case Study : Conflicting yields (40–70%) in Pd-catalyzed reactions may arise from competing protodeboronation of the 4-fluoro-2-methoxyphenylboronic acid. Solutions include:

- Adding silver oxide (Ag₂O) to scavenge free fluoride ions .

- Using microwave-assisted heating (120°C, 10 min) to accelerate coupling and suppress side reactions .

Q. How does the fluorine substituent influence the compound’s bioactivity in enzyme inhibition studies?

- Structure-Activity Relationship (SAR) :

- Fluorine’s electronegativity increases binding affinity to hydrophobic enzyme pockets (e.g., CYP450 isoforms). Compare with non-fluorinated analogs (e.g., 2-(2-methoxyphenyl)ethanol), which show 3–5× lower IC₅₀ values .

- Methoxy groups enhance metabolic stability by reducing oxidative degradation .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

- Challenges : Disorder in the methoxy-ethanol chain due to rotational freedom.

- Solutions :

- Apply SHELXL’s ISOR and DELU constraints to model anisotropic displacement parameters .

- Use high-resolution data (d ≤ 0.8 Å) to resolve overlapping electron density .

Methodological Notes

- Contradictions in Evidence : Synthesis protocols in and differ in solvent systems (ethanol vs. dichloromethane). Ethanol is preferred for polar intermediates, while dichloromethane suits reductive amination.

- Safety : Use gloveboxes for air-sensitive catalysts (e.g., Pd complexes) and HF-scavenging protocols when handling fluorinated reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。